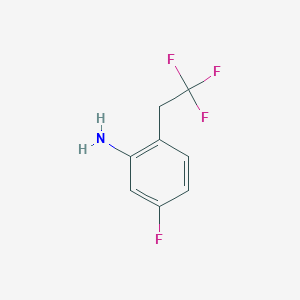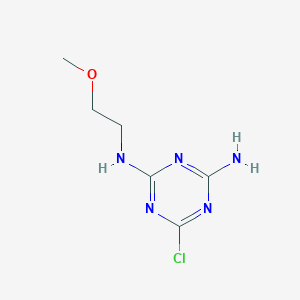
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a triazine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pH, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and chemical properties.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and methoxyethyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(2-methoxyethyl)-2-pyridinamine
Uniqueness
Compared to similar compounds, 6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of the chloro and methoxyethyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
135783-81-2 |
|---|---|
Fórmula molecular |
C6H10ClN5O |
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
6-chloro-2-N-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H3,8,9,10,11,12) |
Clave InChI |
FTIPENBJDDGWCK-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


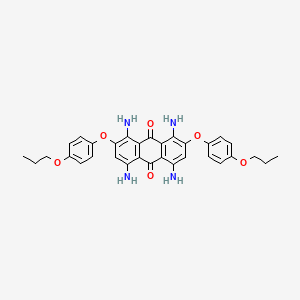

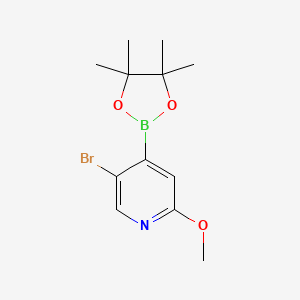

![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)
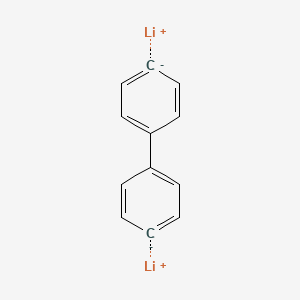

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)

![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
